molecular formula C12H12N2O4 B3034469 (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 1790213-67-0

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No. B3034469
M. Wt: 248.23 g/mol
InChI Key: ZRUYNQKIQVLGMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine derivatives can be achieved through different methods. For instance, paper describes the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives by two methods, which could be related to the synthesis of 1-Benzyl-2,5-dioxoimidazolidin-4-yl acetic acid. The synthesis involves the formation of imidazolidine rings, which are key structural features of these compounds.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The structural analysis is crucial for understanding the biological activity of these compounds. For example, the triflouromethyl-1H-benzo[f]chromenes synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst in paper highlight the importance of the imidazolidine core in facilitating chemical reactions.

Chemical Reactions Analysis

Imidazolidine derivatives participate in various chemical reactions. Paper discusses the use of a benzimidazoline-acetic acid system for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This transformation showcases the reactivity of imidazolidine derivatives under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the antimicrobial evaluation of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives in paper suggests that these properties are crucial for their biological activity.

Relevant Case Studies

Case studies involving imidazolidine derivatives demonstrate their potential in various applications. Paper evaluates the angiotensin-converting enzyme (ACE) inhibitory activities of certain derivatives, showing their potential as antihypertensive agents. Additionally, paper explores the anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, indicating the therapeutic relevance of imidazolidine-based compounds.

Scientific Research Applications

Chemical Synthesis and Drug Development

Chemical compounds with structures similar to "(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" often serve as key intermediates in the synthesis of pharmaceuticals. For example, benzimidazole derivatives have been studied extensively for their potential as anticancer, antiviral, and anti-inflammatory agents (Raut et al., 2020). This suggests that derivatives of imidazolidin-4-yl acetic acid might also possess similar pharmacological potential, warranting further investigation into their synthesis and application in drug development.

Biological Activity and Mechanism of Action

The study of hydantoin derivatives, closely related to imidazolidinones, reveals their significance in medicinal chemistry due to their wide range of biological activities (Shaikh et al., 2023). Given the structural similarities, research into "(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" could explore its potential as a bioactive molecule, focusing on its interaction with biological targets and its mechanism of action within various biological pathways.

Environmental and Industrial Applications

The synthesis and application of peracetic acid for wastewater disinfection highlight the potential of acetic acid derivatives in environmental applications (Kitis, 2004). By extension, research into "(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" could consider its utility in similar environmental or industrial contexts, evaluating its efficacy as a disinfectant or in other chemical processes requiring specific reactivity or interactions.

properties

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYNQKIQVLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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